

# Spectroscopic Profile of Benzoin: A Technical Guide

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## Compound of Interest

Compound Name: **Benzoin**

Cat. No.: **B3427251**

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This in-depth guide provides a comprehensive overview of the spectroscopic data for **benzoin**, a key organic compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, complete with experimental methodologies and a workflow visualization.

## Data Presentation

The following tables summarize the key spectroscopic data for **benzoin**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Data of Benzoin

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Solvent
7.91	Duplet	2H	Aromatic Protons (ortho to C=O)	CDCl <sub>3</sub>
7.52	Triplet	1H	Aromatic Proton (para to C=O)	CDCl <sub>3</sub>
7.39	Triplet	2H	Aromatic Protons (meta to C=O)	CDCl <sub>3</sub>
7.23 - 7.36	Multiplet	5H	Aromatic Protons of Phenyl Group on CH(OH)	CDCl <sub>3</sub>
5.95	Singlet/Duplet	1H	CH(OH)	CDCl <sub>3</sub>
4.55	Singlet/Duplet	1H	OH	CDCl <sub>3</sub>
8.02	Singlet	-	Aromatic Proton	DMSO-d <sub>6</sub>
7.24 - 7.56	Multiplet	-	Aromatic Protons	DMSO-d <sub>6</sub>
6.09 - 6.12	Duplet	-	CH(OH) and OH	DMSO-d <sub>6</sub>

Note: The multiplicity and integration of the OH and CH(OH) protons can vary depending on the solvent and concentration due to hydrogen bonding and exchange. In some cases, they appear as two distinct duplets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### <sup>13</sup>C NMR Data of **Benzoin**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
199.0	C=O	CDCl <sub>3</sub>
139.1	Quaternary Aromatic Carbon	CDCl <sub>3</sub>
134.0	Aromatic CH	CDCl <sub>3</sub>
133.6	Quaternary Aromatic Carbon	CDCl <sub>3</sub>
129.2	Aromatic CH	CDCl <sub>3</sub>
128.7	Aromatic CH	CDCl <sub>3</sub>
128.6	Aromatic CH	CDCl <sub>3</sub>
127.8	Aromatic CH	CDCl <sub>3</sub>
76.3	CH(OH)	CDCl <sub>3</sub>

[3]

## Infrared (IR) Spectroscopy

Key IR Absorption Bands of **Benzoin**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3470 - 3390	Strong, Broad	O-H Stretch (intramolecular hydrogen bond)
3000 - 3100	Medium	Aromatic C-H Stretch
1700 - 1750	Strong, Sharp	C=O Stretch (carbonyl)
1500 - 1600	Medium	C=C Stretch (aromatic ring)

[4][5]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) of **Benzoin**

$\lambda_{\text{max}}$ (nm)	Solvent
247	Ethanol
250	Acetonitrile
250	Dichloromethane

[6][7][8][9]

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **benzoin** are provided below.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **benzoin** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the range of carbon chemical shifts (typically 0-220 ppm).
  - A larger number of scans is generally required for <sup>13</sup>C NMR compared to <sup>1</sup>H NMR to achieve an adequate signal-to-noise ratio.[10]

- Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for  $\text{CDCl}_3$  in  $^1\text{H}$  NMR and 77.16 ppm in  $^{13}\text{C}$  NMR).

## Infrared (IR) Spectroscopy

The IR spectrum of solid **benzoin** is commonly obtained using the KBr disc method.

- Sample Preparation (KBr Disc):
  - Thoroughly grind 1-2 mg of **benzoin** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
  - Transfer the powder to a pellet press and apply high pressure (several tons) to form a transparent or translucent disc.[11]
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr disc in the sample holder and record the sample spectrum.
  - The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

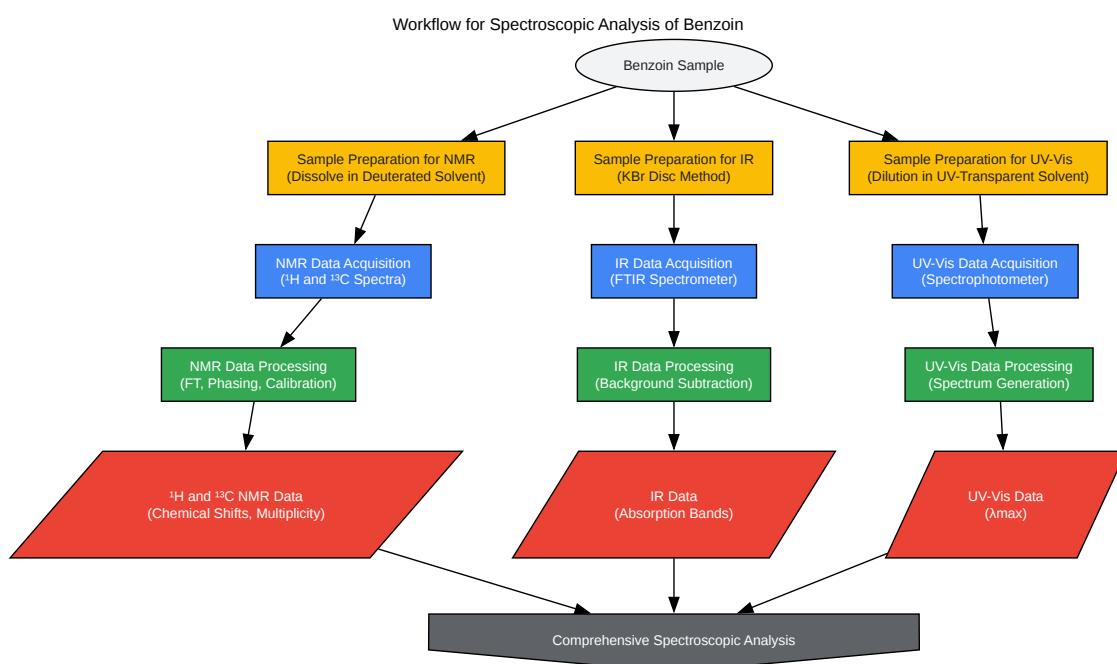
## UV-Vis Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of **benzoin** of a known concentration in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

- Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).
- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a reference.
  - Fill a second quartz cuvette with the **benzoin** solution.
  - Scan the sample over a wavelength range that includes the expected absorption maxima (e.g., 200-400 nm).
- Processing: The instrument records the absorbance as a function of wavelength, and the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the resulting spectrum.[12]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a **benzoin** sample.

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Workflow for the spectroscopic analysis of a **benzoin** sample.

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